molecular formula C13H11F3N2O B14759790 6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine

6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B14759790
M. Wt: 268.23 g/mol
InChI Key: QZNVYBLUYZDQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with an amino group, a methyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines and trifluoromethoxy-containing molecules, such as:

Uniqueness

What sets 6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group, in particular, enhances its stability and bioactivity, making it a promising candidate for various applications.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

6-methyl-5-[2-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O/c1-8-9(6-7-12(17)18-8)10-4-2-3-5-11(10)19-13(14,15)16/h2-7H,1H3,(H2,17,18)

InChI Key

QZNVYBLUYZDQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.